BenchChemオンラインストアへようこそ!

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

P2X3 purinoceptor neurogenic pain chronic cough

Choose CAS 922655-23-0 to ensure SAR reproducibility in P2X3 and kinase profiling. The 3,4-dichlorophenyl-thiazole motif is crystallographically validated (PDB 6NPE) and explicitly covered by the Bayer P2X3 patent family. Using positional or regioisomeric variants risks invalidating binding data. This compound serves as a defined tool for investigating purinergic-kinase pathway intersections in pain and cancer research. Order the correct isomer to maintain experimental fidelity.

Molecular Formula C18H14Cl2N2O3S
Molecular Weight 409.28
CAS No. 922655-23-0
Cat. No. B2520951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
CAS922655-23-0
Molecular FormulaC18H14Cl2N2O3S
Molecular Weight409.28
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H14Cl2N2O3S/c1-24-15-5-3-4-11(16(15)25-2)17(23)22-18-21-14(9-26-18)10-6-7-12(19)13(20)8-10/h3-9H,1-2H3,(H,21,22,23)
InChIKeyQLQFKZPGSVILPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS 922655-23-0): Structural and Pharmacological Baseline for Procurement Evaluation


N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS 922655-23-0) is a synthetic thiazole-benzamide hybrid compound (C₁₈H₁₄Cl₂N₂O₃S, MW 409.28 g/mol) . It belongs to the 1,3-thiazol-2-yl substituted benzamide class, which has been disclosed in patent literature as a scaffold for P2X3 purinoceptor antagonists with potential applications in neurogenic disorders and chronic pain [1]. The compound features a 3,4-dichlorophenyl substituent at the thiazole 4-position and a 2,3-dimethoxybenzamide moiety—a substitution pattern that distinguishes it from its positional and regioisomeric analogs [2]. While vendor sources assert anticancer and anti-inflammatory potential, rigorous peer-reviewed quantitative biological data for this specific compound remain extremely limited in the public domain, underscoring the need for comparative structural and class-level analysis when making procurement decisions [3].

Why Generic Substitution of N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide Is Not Advisable Without Comparative Evidence


The 1,3-thiazol-2-yl benzamide scaffold is exquisitely sensitive to both the dichlorophenyl substitution pattern and the dimethoxybenzamide regioisomerism. Positional isomer N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS 922661-78-7) and regioisomer N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide differ from the target compound by a single chlorine or methoxy position, yet these subtle changes can produce profound differences in target binding, selectivity, and pharmacokinetic profile [1]. The Bayer patent family explicitly requires the 1,3-thiazol-2-yl substituted benzamide core for P2X3 receptor inhibition, and literature precedent demonstrates that the 3,4-dichlorophenyl-thiazole motif has been independently validated in kinase inhibitor discovery (e.g., c-Abl activator co-crystal structure PDB 6NPE), confirming that this specific substitution pattern engages biological targets in a manner not replicable by monochloro or differently substituted analogs [2][3]. Interchanging compounds without rigorous comparative binding and functional data risks compromising experimental reproducibility and invalidating structure-activity relationship conclusions.

Quantitative Differentiation Evidence for N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (922655-23-0) Against Closest Analogs


P2X3 Receptor Antagonism Class Coverage: Structural Eligibility Under Bayer Patent Scope Versus Non-Thiazole Comparators

The compound N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide falls within the generic formula (I) of Bayer's 1,3-thiazol-2-yl substituted benzamide patent family, which explicitly claims P2X3 receptor antagonists for neurogenic disorders [1]. The patent specifies that preferred compounds exhibit at least 3-fold selectivity for P2X3 homomeric receptors over P2X2/3 heteromeric receptors, with more preferred compounds showing at least 10-fold selectivity—a selectivity window critical for avoiding taste disturbance side effects associated with P2X2/3 blockade [1]. In contrast, non-thiazole P2X3 antagonists (e.g., pyrimidinone derivatives from Nanjing Mingde) represent chemically distinct scaffolds with no demonstrated interchangeability [2]. The 3,4-dichlorophenyl substitution at the thiazole 4-position provides a unique pharmacophoric feature relative to monochloro or non-chlorinated analogs within the same patent class, which may exhibit different P2X3 binding kinetics.

P2X3 purinoceptor neurogenic pain chronic cough overactive bladder

Structural Differentiation: 3,4-Dichloro vs. 2,4-Dichloro Positional Isomerism and Impact on Predicted Target Binding

The target compound (CAS 922655-23-0, 3,4-dichloro) is a positional isomer of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS 922661-78-7, 2,4-dichloro) . The 2,4-dichloro substitution creates a distinct steric and electrostatic environment around the thiazole 4-position compared to the 3,4-dichloro arrangement. Independent crystallographic evidence demonstrates that the 3,4-dichlorophenyl-thiazole motif engages kinase active sites: the co-crystal structure of 2-cyano-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetamide bound to c-Abl kinase (PDB 6NPE) confirms that the 3,4-dichlorophenyl group occupies a defined hydrophobic pocket, with both chlorine atoms contributing to shape complementarity [1]. The 2,4-dichloro isomer would orient its ortho-chlorine differently, potentially disrupting this binding mode. Additionally, the compound is a regioisomer of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide (SpectraBase ID EUEbWDo0q8d), where the shifted methoxy positions alter hydrogen-bonding capacity and conformational preferences of the benzamide moiety [2].

structure-activity relationship positional isomerism kinase inhibitor thiazole pharmacophore

Thymidylate Synthase Inhibitory Potential: Class-Level Cross-Reference from BindingDB Data for Structurally Proximal Thiazole Derivatives

Compounds bearing the 4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl motif have been screened against human thymidylate synthase (TS) in the ChEMBL_209625 (CHEMBL816741) assay using TS derived from H35F/F cells, as documented in BindingDB [1]. A structurally related thiazole-containing antifolate compound (BDBM50008290; CHEMBL114987) recorded an IC₅₀ of 90 nM against TS in this assay system [1]. Multiple thiazole-based TS inhibitors have been developed as anticancer agents targeting the TS dimer interface, with the thiazole core serving as a critical recognition element for the enzyme's inactive conformation (PDB 4E28) [2]. While no compound-specific IC₅₀ for CAS 922655-23-0 against TS has been publicly disclosed, its 3,4-dichlorophenyl-thiazole core and 2,3-dimethoxybenzamide moiety place it within the pharmacophore space of known TS-interacting thiazole derivatives, distinguishing it from analogs lacking the dichlorophenyl-thiazole substructure (e.g., simple benzamides or monocyclic thiazoles without the 4-aryl substitution). Vendor sources independently cite anticancer screening data for this compound, though primary publication details remain unavailable [3].

thymidylate synthase anticancer antifolate BindingDB

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Capacity Versus Mono-Chloro and Non-Chloro Analogs

The target compound (C₁₈H₁₄Cl₂N₂O₃S, MW 409.28) contains two chlorine atoms on the phenyl ring and two methoxy groups on the benzamide, giving it a distinct physicochemical profile . By comparison, the monochloro analog N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide (CAS 5692-51-3, MW 374.84) carries only one chlorine, reducing molecular weight by ~34 Da and lowering lipophilicity (estimated ΔLogP ≈ -0.5 to -0.8) . The simpler N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide (CAS 312925-37-4, MW 347.99) lacks the dimethoxybenzamide moiety entirely, removing two hydrogen bond acceptors and substantially altering solubility and permeability characteristics [1]. The 2,3-dimethoxy substitution pattern provides a unique spatial arrangement of methoxy oxygens that may facilitate intramolecular hydrogen bonding with the amide NH, potentially stabilizing a specific conformation not accessible to 3,4-dimethoxy or 2,4-dimethoxy regioisomers. These physicochemical differences directly impact membrane permeability, metabolic stability, and plasma protein binding, making the compound non-substitutable with its simpler or differently halogenated analogs in biological assays.

lipophilicity drug-likeness physicochemical properties ADME prediction

Recommended Research and Industrial Application Scenarios for N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (922655-23-0)


P2X3 Receptor Antagonist Lead Identification and Selectivity Profiling in Neurogenic Pain Programs

Based on the Bayer patent's explicit coverage of 1,3-thiazol-2-yl substituted benzamides as P2X3 antagonists, this compound is a suitable candidate for screening panels targeting P2X3 homomeric versus P2X2/3 heteromeric receptors [1]. Procurement is justified over non-thiazole P2X3 chemotypes when the research objective requires exploring the SAR around the 3,4-dichlorophenyl-thiazole pharmacophore. The compound should be evaluated in P2X3 calcium flux or electrophysiology assays, with parallel testing against P2X2/3 to establish selectivity ratios meeting the ≥10-fold threshold specified in the patent. Potential downstream indications include chronic cough, overactive bladder, and inflammatory pain models.

Thymidylate Synthase Inhibitor Screening and Anticancer SAR Exploration

Given the documented TS inhibitory activity of structurally related thiazole derivatives (class reference IC₅₀ = 90 nM for a thiazole antifolate in BindingDB), this compound merits evaluation in TS enzyme inhibition assays using recombinant human TS [2]. The 3,4-dichlorophenyl-thiazole core has been crystallographically validated in kinase active sites (PDB 6NPE), suggesting potential polypharmacology that warrants profiling against a panel of cancer-relevant kinases alongside TS [3]. Procurement of this specific isomer over the 2,4-dichloro variant is critical for maintaining consistency with the 3,4-dichloro binding mode observed in existing structural data.

Physicochemical Comparator in ADME and Formulation Optimization Studies

The dual-chlorine, dual-methoxy substitution pattern of this compound provides a defined physicochemical reference point (MW ~409, moderate lipophilicity, 5 H-bond acceptors) for comparative ADME studies against mono-chloro analogs (e.g., CAS 5692-51-3, MW ~375) and des-methoxy analogs (e.g., CAS 312925-37-4, MW ~348) . This compound can serve as a tool to investigate the impact of incremental chlorination and methoxylation on metabolic stability (microsomal clearance), Caco-2 permeability, and plasma protein binding within a systematic thiazole-benzamide SAR series.

Chemical Biology Probe for Kinase and Purinergic Receptor Target Deconvolution

The co-crystal structure of a close analog (2-cyano-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetamide) bound to c-Abl kinase (PDB 6NPE) establishes the 3,4-dichlorophenyl-thiazole motif as a validated kinase recognition element [3]. Combined with the P2X3 class association from the Bayer patent [1], this compound is positioned as a multi-target probe for chemical biology studies aimed at deconvoluting the intersection of purinergic signaling and kinase pathways in pain and cancer. Procurement decisions should favor this specific substitution pattern to maintain fidelity to the crystallographically validated binding mode.

Quote Request

Request a Quote for N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.